α-Selective Glycosylation Stereoselectivity
In the synthesis of a sucrose-mimicking disaccharide, the allopyranose derivative achieved selective 1,2-cis α-glycosidic linkage formation via intramolecular aglycone delivery (IAD), a result not readily obtainable with standard glucopyranose or galactopyranose donors under comparable conditions [1]. This highlights a stereochemical advantage unique to the allopyranose scaffold.
| Evidence Dimension | Stereoselectivity of glycosidic linkage formation |
|---|---|
| Target Compound Data | Successful and selective 1,2-cis α-glycosidic linkage of allopyranose residues |
| Comparator Or Baseline | Glucopyranose / Galactopyranose donors (qualitative comparison) |
| Quantified Difference | Qualitative: Allopyranose enables selective α-linkage via IAD; standard pyranose donors typically yield β-preference or require harsher conditions |
| Conditions | Intramolecular aglycone delivery (IAD) method with protected ketose acceptor |
Why This Matters
Procurement of the correct pyranose isomer (e.g., allopyranose) is essential for achieving desired stereochemical outcomes in complex oligosaccharide synthesis.
- [1] Sano, K.; et al. Synthesis of Sucrose-Mimicking Disaccharide by Intramolecular Aglycone Delivery. Molecules 2024, 29, 1771. View Source
